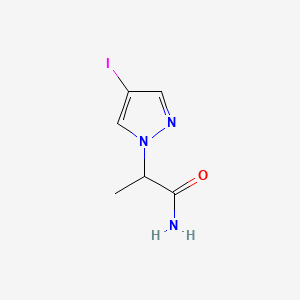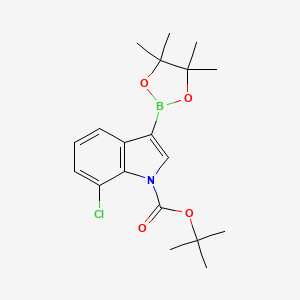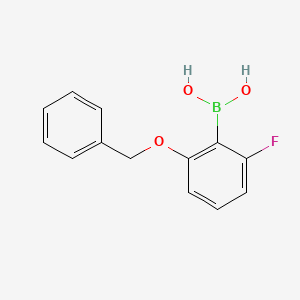
L-4-Hydroxyphenyl-d4-alanine-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-4-Hydroxyphenyl-d4-alanine-d1: is a synthetic amino acid that is commonly used in medical research. It is a stable isotope-labeled compound, often utilized as a tracer in metabolic studies and as a reference standard in analytical chemistry. The compound has a molecular formula of C9H11NO3 and a molecular weight of 181.19 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-4-Hydroxyphenyl-d4-alanine-d1 involves the incorporation of deuterium atoms into the phenyl and alanine moieties. This can be achieved through various chemical and enzymatic methods. One common approach is the use of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity deuterated reagents and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: L-4-Hydroxyphenyl-d4-alanine-d1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
L-4-Hydroxyphenyl-d4-alanine-d1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in medical research to investigate the metabolism of amino acids and their role in various diseases.
Industry: Applied in the production of stable isotope-labeled compounds for use in research and development.
Mecanismo De Acción
The mechanism of action of L-4-Hydroxyphenyl-d4-alanine-d1 involves its incorporation into metabolic pathways where it acts as a tracer. The compound is metabolized similarly to its non-deuterated counterpart, allowing researchers to study the dynamics of amino acid metabolism. The molecular targets and pathways involved include the dopamine synthesis pathway, where it is converted to dopamine through enzymatic reactions .
Comparación Con Compuestos Similares
L-3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
L-Phenylalanine: An essential amino acid involved in the biosynthesis of proteins.
L-Tyrosine: A precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Uniqueness: L-4-Hydroxyphenyl-d4-alanine-d1 is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed dynamics of amino acid metabolism is crucial.
Propiedades
Número CAS |
1226919-57-8 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
186.222 |
Nombre IUPAC |
(2S)-2-amino-2-deuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D |
Clave InChI |
OUYCCCASQSFEME-DINGIVGRSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Sinónimos |
L-4-Hydroxyphenyl-d4-alanine-d1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


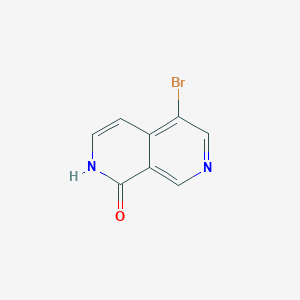
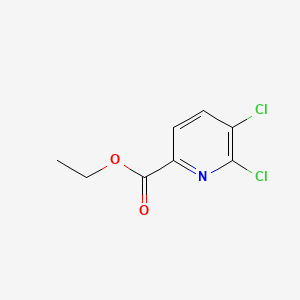

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
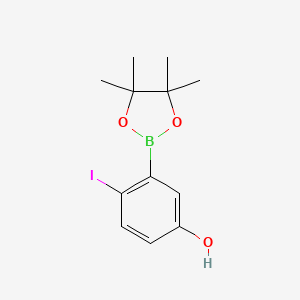
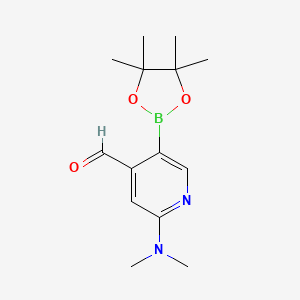



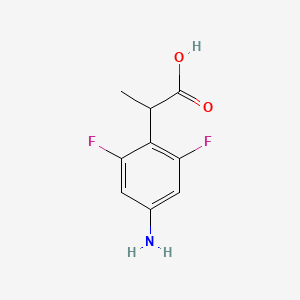
![1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B573077.png)
